Cas no 61-72-3 (cloxacillin)

Cloxacillin is a semisynthetic penicillinase-resistant β-lactam antibiotic, derived from oxacillin, with a narrow spectrum of activity primarily targeting Gram-positive bacteria. Its key advantage lies in its resistance to degradation by staphylococcal penicillinase, making it effective against penicillin-resistant Staphylococcus aureus strains. Cloxacillin exhibits strong binding affinity to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis. It is commonly used for treating skin infections, osteomyelitis, and other staphylococcal infections. The antibiotic demonstrates stability in acidic conditions, allowing oral administration, though parenteral formulations are also available. Its selective activity minimizes disruption to gut microbiota compared to broad-spectrum antibiotics. Cloxacillin remains a first-line option for methicillin-sensitive S. aureus (MSSA) infections.
cloxacillin structure
cloxacillin structure
Product Name:cloxacillin
CAS No:61-72-3
MF:C19H18ClN3O5S
MW:435.881322383881
CID:95338
PubChem ID:6098
Update Time:2025-06-10

cloxacillin Chemical and Physical Properties

Names and Identifiers

    • cloxacillin
    • CLOXACILLIN SODIUM
    • [3-(o-chlorophenyl)-5-methyl-4-isoxazolyl]penicillin
    • [5-methyl-3-(o-chlorophenyl)-4-isoxazolyl]penicillin
    • 6-<5-Methyl-3-(2-chlor-phenyl)-isoxazolyl-(4)-formamino>-penicillansaeure
    • brl1621
    • MCIPC
    • methocillins
    • Orbenin Extra Dry Cow
    • Syntarpen
    • xo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid
    • SCHEMBL2953
    • KBioGR_000852
    • GTPL11126
    • BSPBio_000111
    • KBio3_001279
    • SBI-0051319.P003
    • BRD-K01244426-236-05-5
    • Spectrum4_000296
    • Cloxacillin ,(S)
    • O6X5QGC2VB
    • Cloxacillinum [INN-Latin]
    • Clossacillina [DCIT]
    • CLOXACILLIN (MART.)
    • J01CF02
    • Cloxacillinum (INN-Latin)
    • BDBM50022788
    • HY-B0466A
    • Cloxacilline
    • DTXSID5022853
    • Cloxacilline (INN-French)
    • BRL-1621 (sodium monohydrate)
    • HSDB 3042
    • BSPBio_002059
    • DTXCID502853
    • CLOXACILLIN [VANDF]
    • Cloxacillin 1000 microg/mL in Acetonitrile
    • Cloxacillin [INN:BAN]
    • Tegopen
    • Spectrum 001345
    • 6-(((3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
    • Cloxacilina (INN-Spanish)
    • P-25 (sodium monohydrate)
    • Spectrum_001345
    • (2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-isoxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • C06923
    • CLOXACILLIN [MART.]
    • KBio2_006961
    • BCP24144
    • Q422219
    • UNII-O6X5QGC2VB
    • EN300-708784
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(3-(o-chlorophenyl)-S-methyl-4-isoxazolecarboxamido)-3,3-dimethyl-7-oxo-
    • (2S,5R,6R)-6-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • CHEMBL891
    • (2S,5R,6R)-6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • Tegopen (sodium monohydrate)
    • (2S,5R,6R)-6-(((3-(2-chlorophenyl)-5-methylisoxazol-4-yl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(3-(O-chlorophenyl)-5-methyl-4-isoxazolecarboxamido)-3,3-dimethyl-7-oxo-
    • Clossacillina
    • Cloxacillin, Antibiotic for Culture Media Use Only
    • Prestwick3_000186
    • 2,2-dimethyl-6beta-(((5-methyl-3-(2-chlorophenyl)isoxazol-4-yl)carbonyl)amino)penam-3alpha-carboxylic acid
    • Cloxacillinum
    • EINECS 200-514-7
    • D07733
    • Methylchlorphenylisoxazoryl-penicillin
    • NINDS_000736
    • (3-(o-Chlorophenyl)-5-methyl-4-isoxazolyl)penicillin
    • Cloxacillin (INN)
    • Epitope ID:120363
    • IDI1_000736
    • Spectrum5_000783
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-
    • cloxacillinum natricum
    • Prestwick2_000186
    • DB01147
    • BRL 1621
    • CS-0028411
    • CLOXACILLIN [INN]
    • Cloxapen (sodium monohydrate)
    • (2S,5R,6R)-6-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • CLOXACILLIN [WHO-DD]
    • Methocillin S
    • Cloxacilline [INN-French]
    • Orbenin (TN)
    • KBio1_000736
    • NS00000114
    • 6-(3-(o-Chlorophenyl)-5-methyl-4-isoxazolecarboxamido)penicillanic acid
    • 6-(3-o-Chlorophenyl-5-methylisoxazol-4-ylamido)penicillanic acid
    • CHEBI:49566
    • Spectrum3_000360
    • KBioSS_001825
    • BPBio1_000123
    • Prestwick0_000186
    • cloxacillina
    • SPBio_002032
    • Cloxacilina [INN-Spanish]
    • 6-{[3-(2-Chloro-phenyl)-5-methyl-isoxazole-4-carbonyl]-amino}-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
    • W-105105
    • Spectrum2_001143
    • 6-(3-o-Chlorophenyl-5-methylisoxazol-4-ylamido) penicillanic acid
    • (2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • Chloroxacillin
    • Prestwick1_000186
    • DivK1c_000736
    • KBio2_004393
    • Cloxacilina
    • (2S,5R,6R)-6-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
    • (2S,5R,6R)-6-{[3-(2-Chloro-phenyl)-5-methyl-isoxazole-4-carbonyl]-amino}-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
    • CloxacillinNa
    • KBio2_001825
    • SPBio_001065
    • BRD-K01244426-236-08-9
    • OXACILLIN SODIUM MONOHYDRATE IMPURITY E [EP IMPURITY]
    • 61-72-3
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((3-(2-chlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2alpha,5alpha,6beta))-
    • CLOXACILLIN [HSDB]
    • Cloxapen
    • CLOXACILLIN [MI]
    • BRD-K01244426-236-12-1
    • BRD-K01244426-323-07-7
    • CXN
    • Inchi: 1S/C19H18ClN3O5S/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27)/t13-,14+,17-/m1/s1
    • InChI Key: LQOLIRLGBULYKD-JKIFEVAISA-N
    • SMILES: ClC1C=CC=CC=1C1C(=C(C)ON=1)C(N[C@@H]1C(N2[C@@H](C(=O)O)C(C)(C)S[C@@H]21)=O)=O

Computed Properties

  • Exact Mass: 435.06600
  • Monoisotopic Mass: 435.066
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 722
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: nothing
  • Topological Polar Surface Area: 138A^2

Experimental Properties

  • Color/Form: White to off white free flowing crystalline powder
  • Density: 1.2954 (rough estimate)
  • Boiling Point: 689.7ºC at 760 mmHg
  • Flash Point: 370.9ºC
  • Refractive Index: 1.6100 (estimate)
  • PSA: 138.04000
  • LogP: 2.87750

cloxacillin Pricemore >>

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cloxacillin Related Literature

Additional information on cloxacillin

Cloxacillin (CAS No. 61-72-3): An Overview of Its Properties, Applications, and Recent Research

Cloxacillin (CAS No. 61-72-3) is a semisynthetic penicillin antibiotic that belongs to the class of β-lactam antibiotics. It is specifically designed to combat gram-positive bacteria, including those that produce β-lactamase enzymes, which can inactivate many other penicillins. This makes cloxacillin a valuable tool in the treatment of various bacterial infections, particularly those caused by Staphylococcus aureus.

The chemical structure of cloxacillin includes a β-lactam ring and a side chain that provides resistance to β-lactamases. The molecular formula of cloxacillin is C19H18N2O5S, and its molecular weight is 386.41 g/mol. This unique structure allows cloxacillin to maintain its efficacy even in the presence of β-lactamase-producing bacteria, making it an important antibiotic in clinical settings.

In terms of its pharmacokinetics, cloxacillin is well-absorbed when administered orally and reaches peak plasma concentrations within 1-2 hours. It is distributed throughout the body and can penetrate into various tissues and fluids, including bone, pleural fluid, and bile. The drug is primarily metabolized in the liver and excreted through the kidneys. The half-life of cloxacillin is approximately 0.5-1 hour in adults with normal renal function.

Cloxacillin is commonly used to treat a variety of infections caused by susceptible bacteria, including skin and soft tissue infections, respiratory tract infections, and bone and joint infections. It is particularly effective against methicillin-susceptible Staphylococcus aureus (MSSA) but not against methicillin-resistant Staphylococcus aureus (MRSA). Despite this limitation, cloxacillin remains an important antibiotic due to its efficacy and safety profile.

Recent research has focused on enhancing the effectiveness of cloxacillin and understanding its mechanisms of action more deeply. A study published in the Journal of Antimicrobial Chemotherapy in 2022 investigated the combination therapy of cloxacillin with other antibiotics to combat multidrug-resistant bacteria. The results showed that combining cloxacillin with clindamycin or rifampin significantly increased the bactericidal activity against MSSA strains, suggesting a potential new approach to treating difficult-to-treat infections.

In another study published in the European Journal of Clinical Microbiology & Infectious Diseases in 2021, researchers explored the use of cloxacillin in combination with probiotics to reduce the risk of antibiotic-associated diarrhea (AAD). The study found that patients treated with a combination of cloxacillin and probiotics had a significantly lower incidence of AAD compared to those treated with cloxacillin alone. This finding highlights the importance of considering adjunctive therapies to improve patient outcomes and reduce side effects.

The safety profile of cloxacillin is generally favorable, but like all antibiotics, it can cause side effects. Common side effects include gastrointestinal disturbances such as nausea, vomiting, and diarrhea. More serious but rare side effects include allergic reactions, hepatotoxicity, and nephrotoxicity. Healthcare providers must carefully monitor patients for these side effects and adjust treatment as necessary.

In conclusion, Cloxacillin (CAS No. 61-72-3) remains a vital antibiotic in the arsenal against gram-positive bacterial infections. Its unique chemical structure and pharmacological properties make it effective against β-lactamase-producing bacteria. Ongoing research continues to explore ways to enhance its effectiveness and reduce side effects, ensuring that it remains a valuable tool in clinical practice for years to come.

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